![molecular formula C22H24N4OS B2628816 N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 689267-16-1](/img/no-structure.png)

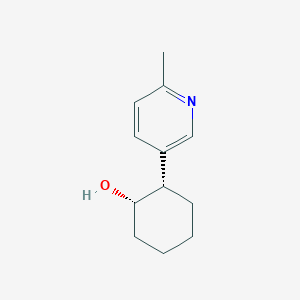

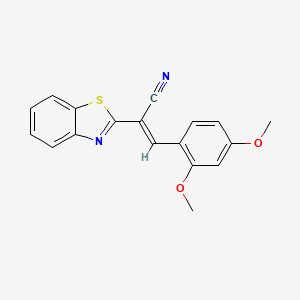

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is a quinazoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Building Blocks for Further Chemical Reactions Research on compounds structurally related to N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide has primarily focused on their synthesis for use as building blocks in chemical reactions. For instance, N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and its derivatives have been synthesized as novel peptidomimetic building blocks from N-(4-oxocyclohexyl)acetamide, indicating a potential for diverse biological applications through further chemical modifications (Marinko et al., 2000).

Pesticidal and Antibacterial Activities Some derivatives have shown significant pesticidal, insecticidal, and anti-acetylcholinesterase activities, suggesting their potential use in agricultural and pest management applications. For example, certain substituted 3H-quinazolin-4-one derivatives exhibited these activities, highlighting the chemical's versatility beyond mere synthetic interest (Misra & Gupta, 1982).

Structural and Property Investigation Further research into isoquinoline derivatives related to the compound of interest reveals their ability to form crystalline solids and gels upon treatment with mineral acids. This property is crucial for developing new materials with potential applications in drug delivery systems and materials science (Karmakar et al., 2007).

Phosphodiesterase Inhibitor Comparison The efficacy of related compounds as phosphodiesterase inhibitors has been compared with established inhibitors like enoximone, indicating their potential therapeutic benefits in cardiovascular diseases. This comparison provides insights into their pharmacological value and further development as therapeutic agents (Schröder et al., 1994).

Anticancer and Antibacterial Activities A notable aspect of related compounds is their anticancer and antibacterial activities. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides have shown promising in vitro anticancer and antibacterial activities, highlighting their potential in developing new cancer therapies and antibacterial agents (Berest et al., 2011).

Propiedades

Número CAS |

689267-16-1 |

|---|---|

Nombre del producto |

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |

Fórmula molecular |

C22H24N4OS |

Peso molecular |

392.52 |

Nombre IUPAC |

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C22H24N4OS/c27-20(23-16-6-2-1-3-7-16)14-15-10-12-17(13-11-15)24-21-18-8-4-5-9-19(18)25-22(28)26-21/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,27)(H2,24,25,26,28) |

Clave InChI |

FIJXITWWUGUIDN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628740.png)

![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)

![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2628744.png)

![Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride](/img/structure/B2628749.png)

![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2628751.png)

![4-(2,4-Dichlorobenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)